molecular formula C16H22Cl2N2O2 B5458254 4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

Cat. No.: B5458254
M. Wt: 345.3 g/mol
InChI Key: JLPTWZUTEYJCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxybutanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Introduction of the Diazepane Ring: The intermediate is then reacted with a diazepane derivative under controlled conditions to introduce the diazepane ring.

    Final Coupling Reaction: The final step involves the coupling of the diazepane intermediate with a butanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butan-1-one: Lacks the diazepane ring, resulting in different chemical properties and applications.

    1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one: Lacks the dichlorophenoxy group, leading to distinct biological activities and uses.

Uniqueness

4-(2,4-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is unique due to the presence of both the dichlorophenoxy group and the diazepane ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-19-7-3-8-20(10-9-19)16(21)4-2-11-22-15-6-5-13(17)12-14(15)18/h5-6,12H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPTWZUTEYJCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.